molecular formula C8H7N5O B15539202 n-(1h-1,2,4-Triazol-5-yl)nicotinamide

n-(1h-1,2,4-Triazol-5-yl)nicotinamide

Cat. No.: B15539202
M. Wt: 189.17 g/mol
InChI Key: YHKDWERFTBCWAW-UHFFFAOYSA-N
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Description

N-(1H-1,2,4-Triazol-5-yl)nicotinamide is a heterocyclic organic compound of significant interest in agricultural and pharmaceutical research. This molecule features a nicotinamide (pyridine-3-carboxamide) core directly linked to a 1H-1,2,4-triazole ring, a structural motif known to confer valuable biological properties. In agricultural chemistry, this compound belongs to a class of novel nicotinamide derivatives investigated for their herbicidal activity. Research indicates that such compounds can function as selective herbicides, offering potential control of a broad spectrum of weeds while demonstrating selectivity for important crops such as wheat and corn . The molecular structure is characterized by a nearly coplanar arrangement of the pyridine and triazole rings, which can influence its binding to biological targets . For research purposes, the compound serves as a key synthetic intermediate or a lead structure for developing new active ingredients. Its structure is amenable to further chemical modification, allowing researchers to explore structure-activity relationships. This product is intended for research and development use only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C8H7N5O/c14-7(6-2-1-3-9-4-6)12-8-10-5-11-13-8/h1-5H,(H2,10,11,12,13,14)

InChI Key

YHKDWERFTBCWAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC=NN2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The nicotinamide analog differs from its pyridine-2-carboxamide isomer () in the carboxamide position, which may alter hydrogen-bonding patterns and target interactions.

Physicochemical Properties

  • Solubility : The unsubstituted triazole-amide core (as in the nicotinamide derivative) confers moderate aqueous solubility due to hydrogen-bonding capacity. Methylsulfanyl or fluorine substituents reduce solubility but improve lipid bilayer penetration .
  • Thermal Stability : Crystallographic data for the pyridine-2-carboxamide analog () suggests that planar packing via π-π stacking and hydrogen bonds enhances thermal stability, a trait likely shared with the nicotinamide derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-1,2,4-Triazol-5-yl)nicotinamide, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between nicotinoyl chloride derivatives and 1H-1,2,4-triazol-5-amine. Evidence from analogous compounds (e.g., N-(pyridinyl)triazole carboxamides) suggests using N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) as activating agents to improve yields . Post-synthesis, purity is validated using melting point analysis (reported range: 160–162°C for structurally similar compounds), ¹H/¹³C NMR (to confirm amide bond formation and aromatic proton environments), and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 308 for C₉H₈N₆O) .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving bond lengths, dihedral angles, and steric interactions. For example, in related triazole-carboxamide structures, the triazole ring forms dihedral angles of 5–15° with adjacent aromatic rings, influencing conformational stability and pharmacophore alignment . If single crystals are unavailable, computational methods (DFT or molecular docking) can predict electronic properties and hydrogen-bonding interactions, which are essential for understanding bioactivity .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. anticancer results) may arise from assay conditions or structural analogs misattributed to the parent compound. To resolve this:

Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

Use orthogonal techniques like SPR (surface plasmon resonance) to quantify target binding affinity.

Perform meta-analyses of structurally related compounds (e.g., triazole-linked nicotinamides) to identify trends in substituent effects .

Q. How can crystallography data from the Cambridge Structural Database (CSD) inform the refinement of this compound’s structure?

  • Methodological Answer : The CSD contains over 500,000 small-molecule structures, including triazole-carboxamides. Researchers should:

Compare bond parameters (e.g., C–N bond lengths in the triazole ring: ~1.32–1.35 Å) to validate experimental data .

Use SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned data. For example, SHELXL’s restraints can resolve disorder in the triazole ring’s N-atom positions .

Q. What computational approaches are recommended to predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F >50% if logP <3), blood-brain barrier permeability (unlikely due to polar amide groups), and CYP450 interactions (risk of metabolism via CYP3A4) .
  • Molecular Dynamics (MD) : Simulate solvation in physiological buffers (e.g., PBS) to assess stability and aggregation tendencies. For example, MD trajectories can reveal hydrogen-bonding patterns between the triazole NH and water molecules, affecting solubility .

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